molecular formula C5H3NS2 B11776972 Thieno[2,3-d]thiazole CAS No. 1001204-92-7

Thieno[2,3-d]thiazole

Cat. No.: B11776972
CAS No.: 1001204-92-7
M. Wt: 141.2 g/mol
InChI Key: RBRCCWBAMGPRSN-UHFFFAOYSA-N
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Description

Thieno[2,3-d]thiazole is a heterocyclic compound that features a fused ring system composed of thiophene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-d]thiazole can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation of ketones or aldehydes with acetonitriles substituted by strong electron-withdrawing groups (such as ester, amide, and nitrile) in the presence of elemental sulfur and a base . Another method involves the reductive deamination of 2-aminothis compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the Gewald reaction for large-scale synthesis. This includes using efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Thieno[3,2-d]thiazole
  • Dihydrothiazolo[4,5-d]thiazole
  • Thiazolo[5,4-d]thiazole

Comparison: Thieno[2,3-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to its regioisomers and other thiazole derivatives . This uniqueness makes it particularly valuable in the design of compounds with specific biological activities and material properties.

Properties

IUPAC Name

thieno[2,3-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS2/c1-2-7-5-4(1)8-3-6-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRCCWBAMGPRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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